2-methyl-8-(6-quinoxalinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-8-(6-quinoxalinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.15862589 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
2-methyl-8-(6-quinoxalinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one and related compounds have been synthesized and explored for various biological activities. For instance, derivatives of azaspiro[4.5]decane systems have been developed through oxidative cyclization of olefinic precursors, showcasing the chemical versatility of spirocyclic compounds in medicinal chemistry (Martin‐Lopez & Bermejo, 1998)[https://consensus.app/papers/synthesis-azaspiro45decane-systems-cyclization-martin‐lopez/df536a622421542594e0ace916e5868b/?utm_source=chatgpt]. These synthetic strategies provide a foundation for the development of novel compounds with potential pharmacological applications.
Anticancer and Antimicrobial Potential
Compounds structurally related to this compound have shown promising anticancer and antimicrobial activities. For example, certain novel quinoxalines have been synthesized and evaluated for their antimicrobial activity, indicating the potential of quinoxaline derivatives in the development of new antimicrobial agents (Refaat, Moneer, & Khalil, 2004)[https://consensus.app/papers/synthesis-activity-novel-quinoxalines-refaat/857a080eae605633bb56cdb52ca92908/?utm_source=chatgpt]. Additionally, spirothiazolidines analogs have demonstrated significant anticancer and antidiabetic activities, highlighting the therapeutic potential of spirocyclic and quinoxaline derivatives in treating various diseases (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019)[https://consensus.app/papers/development-novel-series-anticancer-antidiabetic-flefel/1393d10314f256f7aa881d77584b5b21/?utm_source=chatgpt].
Conformational and Structural Studies
The conformational and structural characteristics of spirocyclic compounds, including those related to this compound, have been extensively studied. Research on spirolactams as conformationally restricted pseudopeptides reveals insights into their synthesis, conformational analysis, and potential applications in peptide synthesis, offering valuable information for the design of bioactive molecules (Fernandez et al., 2002)[https://consensus.app/papers/spirolactams-conformationally-restricted-fernandez/b62ac543b1a15a82a0f2ef050057170c/?utm_source=chatgpt].
Properties
IUPAC Name |
2-methyl-8-(quinoxaline-6-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-21-12-18(11-16(21)23)4-8-22(9-5-18)17(24)13-2-3-14-15(10-13)20-7-6-19-14/h2-3,6-7,10H,4-5,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWOKXOJVXTTST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.